2-溴-6-氟-4-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

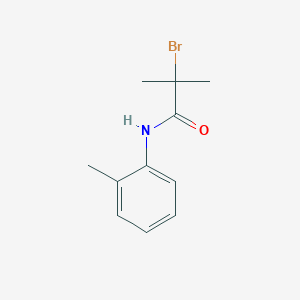

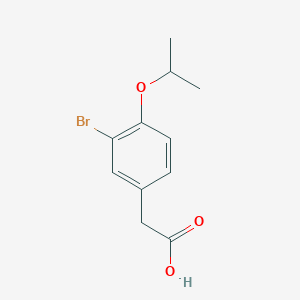

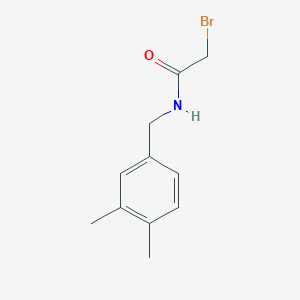

2-Bromo-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-4-methylquinoline involves several steps, including the reaction of 2-Bromo-4-fluoro-6-methylaniline with other reagents . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-4-methylquinoline has been investigated using various methods, including crystallographic (XRD), spectroscopic (UV-vis, NMR), and computational (DFT, HOMA) methods .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-6-fluoro-4-methylquinoline are complex and can be influenced by various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-4-methylquinoline has a molecular weight of 240.072 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 304.4±37.0 °C at 760 mmHg, and a flash point of 137.9±26.5 °C . Its solubility in various solvents has also been studied .科学研究应用

Medicinal Chemistry: Anticancer Agents

2-Bromo-6-fluoro-4-methylquinoline is a compound of interest in medicinal chemistry due to its potential as a scaffold for anticancer agents . The presence of halogen atoms, particularly bromine and fluorine, can enhance the bioactivity of pharmaceutical compounds. This compound could be used to synthesize novel quinoline derivatives that exhibit anticancer activities.

Organic Synthesis: Building Blocks

In organic synthesis, 2-Bromo-6-fluoro-4-methylquinoline serves as a versatile building block. It can undergo various reactions, including cross-coupling reactions, to create complex molecules . Its reactivity with different organic substrates makes it valuable for constructing diverse organic compounds.

Pharmaceutical Intermediates: Drug Development

This compound is also used as an intermediate in the synthesis of drugs. Its modified derivatives can be found in several FDA-approved drugs, playing a crucial role in the development of new therapeutic agents with improved efficacy and reduced side effects .

Agrochemicals: Pesticide Synthesis

The quinoline ring system, to which 2-Bromo-6-fluoro-4-methylquinoline belongs, is often used in the synthesis of pesticides . The introduction of bromine and fluorine atoms can lead to the development of agrochemicals that are more potent and selective in their action.

Dyestuff Field: Colorant Synthesis

Quinoline derivatives are known to be used in the dyestuff industry. The compound could be employed in the synthesis of dyes and pigments, contributing to the creation of new colorants with unique properties .

Environmental Impact: Green Chemistry

The compound’s synthesis and use in various fields are being studied with an emphasis on green chemistry principles. Researchers aim to minimize the environmental impact by developing eco-friendly synthetic routes and assessing the compound’s biodegradability and toxicity .

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-6-fluoro-4-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIZAKPOOZDHIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)